molecular formula C21H24N4O12 B1668756 2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 88594-08-5

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1668756
CAS RN: 88594-08-5
M. Wt: 524.4 g/mol
InChI Key: QSTCLWROWBZZLA-UHFFFAOYSA-N
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Description

CD-349 is a calcium channel antagonist potentially for the treatment of angina pectoris and hypertension. CD-349 inhibited the noradrenaline (NA)-induced contraction of aortas in Ca2(+)-free medium. The blocking effect of CD349 on neuronal Ca2+ influx, in combination with a cerebral vasodilatory action, may contribute to a favorable effect on ischemic brain damage.

Scientific Research Applications

Quantitative Determination in Plasma

Research by Higuchi, Sasaki, and Sado (1975) describes a highly sensitive method for quantifying this compound in plasma. They developed a technique that could determine plasma concentrations after oral administration in humans, highlighting its potential for clinical monitoring (Higuchi, Sasaki, & Sado, 1975).

Structural Analysis and Activity Correlation

Rowan and Holt (1996) studied the structures of various derivatives, including this compound, noting how the esterification groups' bulk influences their activity. This research is crucial for understanding the relationship between molecular structure and pharmacological potential (Rowan & Holt, 1996).

Vasodilating Activities

Research indicates that certain derivatives of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate show potent vasodilating activities. This suggests its potential use in treating conditions related to vascular smooth muscle activities (Suh et al., 1990).

Polymorphism Studies

Watanabe et al. (1986) explored the polymorphism of a derivative, indicating variations in its pharmacological effects depending on its crystal form. This study is significant for drug formulation and understanding the drug's behavior in biological systems (Watanabe et al., 1986).

Synthesis and Crystal Structure Analysis

Maru and Shah (2013, 2015) have conducted studies on the synthesis and molecular crystal structure of derivatives, providing insights into efficient synthesis methods and structural characteristics (Maru & Shah, 2013)(Maru & Shah, 2015).

Antitubercular Agents

Gevariya et al. (2001) synthesized new derivatives showing potent antitubercular activities. This expands the compound's potential application beyond cardiovascular diseases (Gevariya et al., 2001).

properties

CAS RN

88594-08-5

Product Name

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H24N4O12

Molecular Weight

524.4 g/mol

IUPAC Name

5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3

InChI Key

QSTCLWROWBZZLA-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-]

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CD 349
CD-349

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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